molecular formula C13H9FO3 B13703670 3-(4-Fluoro-1-naphthyl)-2-oxopropanoic Acid

3-(4-Fluoro-1-naphthyl)-2-oxopropanoic Acid

Cat. No.: B13703670
M. Wt: 232.21 g/mol
InChI Key: FKKTVVBLMDNGKH-UHFFFAOYSA-N
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Description

3-(4-Fluoro-1-naphthyl)-2-oxopropanoic acid is a fluorinated aromatic derivative of 2-oxopropanoic acid (pyruvic acid). Its structure comprises a 4-fluoro-1-naphthyl group substituted at the β-carbon of the α-keto acid backbone. The fluorine atom enhances metabolic stability and binding affinity in biological systems, while the naphthyl moiety contributes to lipophilicity and π-π stacking interactions in molecular recognition .

Properties

Molecular Formula

C13H9FO3

Molecular Weight

232.21 g/mol

IUPAC Name

3-(4-fluoronaphthalen-1-yl)-2-oxopropanoic acid

InChI

InChI=1S/C13H9FO3/c14-11-6-5-8(7-12(15)13(16)17)9-3-1-2-4-10(9)11/h1-6H,7H2,(H,16,17)

InChI Key

FKKTVVBLMDNGKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)CC(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-1-naphthyl)-2-oxopropanoic Acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluoronaphthalene, which is subjected to a series of reactions to introduce the necessary functional groups.

    Formation of Intermediate: The intermediate compound is formed through a Friedel-Crafts acylation reaction, where 4-fluoronaphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Oxidation: The intermediate is then oxidized to introduce the oxo group, resulting in the formation of 3-(4-Fluoro-1-naphthyl)-2-oxopropanoic Acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-1-naphthyl)-2-oxopropanoic Acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Products with additional oxo or hydroxyl groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Compounds with various functional groups replacing the fluoro group.

Scientific Research Applications

3-(4-Fluoro-1-naphthyl)-2-oxopropanoic Acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-1-naphthyl)-2-oxopropanoic Acid involves its interaction with specific molecular targets. The fluoro-substituted naphthalene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the oxo group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 2-Oxopropanoic Acid Derivatives

The following compounds share the 2-oxopropanoic acid core but differ in substituents, leading to distinct chemical and biological properties:

Compound Name Substituent at β-Carbon Key Features
3-(4-Fluoro-1-naphthyl)-2-oxopropanoic acid 4-Fluoro-1-naphthyl Enhanced lipophilicity, metabolic stability, and potential for π-π interactions .
3-(4-Benzoylphenylamino)-3-oxopropanoic acid (Compound 4) 4-Benzoylphenylamino Amide linkage introduces hydrogen-bonding capability; used in peptide synthesis .
3-(3-Indolyl)-2-oxopropanoic acid 3-Indolyl Metabolite in microbial pathways; participates in tryptophan metabolism .
Indole-3-pyruvic acid (3-(1H-indol-3-yl)-2-oxopropanoic acid) 1H-indol-3-yl Natural auxin precursor in plants; redox-active in cellular signaling .
2-Oxopropanoic acid (Pyruvic acid) None (unsubstituted) Central metabolic intermediate in glycolysis and gluconeogenesis .

Physical and Spectral Properties

Compound Molecular Weight (Da) Key Spectral Data (1H NMR)
3-(4-Fluoro-1-naphthyl)-2-oxopropanoic acid 258.23 Expected aromatic signals at δ 7.5–8.5 (naphthyl H), δ 3.2 (CH2) .
3-(4-Benzoylphenylamino)-3-oxopropanoic acid 283.28 δ 7.55–7.74 (benzoyl aromatic H), δ 3.21 (CH2), δ 11.58 (COOH) .
Indole-3-pyruvic acid 203.19 δ 7.1–7.5 (indole H), δ 3.8 (CH2), δ 10.2 (COOH) .

Critical Analysis of Key Differences

Substituent Effects on Solubility: The 4-fluoro-1-naphthyl group increases hydrophobicity compared to indolyl or benzoylphenylamino derivatives, impacting bioavailability. Unsubstituted pyruvic acid is highly water-soluble, whereas aromatic substitutions reduce solubility .

Metabolic Pathways: Indole-3-pyruvic acid is a natural metabolite, while 3-(4-fluoro-1-naphthyl)-2-oxopropanoic acid is synthetic, likely requiring specialized degradation pathways .

Synthetic Utility: Fluorinated naphthyl derivatives are prioritized in drug discovery for enhanced target binding, whereas benzoylphenylamino analogs serve as photoprobes .

Biological Activity

3-(4-Fluoro-1-naphthyl)-2-oxopropanoic acid is a compound of interest in pharmaceutical research due to its potential biological activities, particularly its anti-inflammatory properties. This article explores its biological mechanisms, pharmacokinetics, comparative studies, and case studies that highlight its efficacy.

Chemical Structure and Properties

The molecular formula of 3-(4-Fluoro-1-naphthyl)-2-oxopropanoic acid is C12H9FO3C_{12}H_{9}FO_{3}. The compound features several functional groups that contribute to its biological activity:

  • Fluorophenyl Group : Enhances hydrophobic interactions, potentially increasing binding affinity to biological targets.
  • Carboxylic Acid Group : Involved in ionic interactions with enzymes or receptors.
  • Carbonyl Group : Plays a role in the reactivity of the compound, influencing its interaction with biological systems.

The primary mechanism of action for 3-(4-Fluoro-1-naphthyl)-2-oxopropanoic acid involves the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are crucial for the synthesis of prostaglandins, which mediate inflammation. By inhibiting COX activity, this compound exhibits significant anti-inflammatory effects, making it relevant for treating conditions such as arthritis and other inflammatory diseases.

Anti-Inflammatory Effects

Research indicates that 3-(4-Fluoro-1-naphthyl)-2-oxopropanoic acid demonstrates significant anti-inflammatory activity. Comparative studies show that its efficacy is comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of related compounds:

Compound NameStructure FeaturesUnique Aspects
FlurbiprofenPropionic acid derivativeWidely used NSAID; well-studied pharmacological profile
(S)-3-(4-Fluorophenyl)-2-hydroxypropanoic acidEnantiomer of (R)-isomerDifferent biological activity profile
3-(2-Fluorophenyl)-2-hydroxypropanoic acidSimilar fluorinated phenyl groupVariations in anti-inflammatory potency

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of 3-(4-Fluoro-1-naphthyl)-2-oxopropanoic acid. Preliminary findings suggest that it possesses favorable pharmacokinetic properties, including moderate lipophilicity and stability in serum, which are critical for its therapeutic application.

In Vitro Studies

A study demonstrated that 3-(4-Fluoro-1-naphthyl)-2-oxopropanoic acid effectively inhibited both COX-1 and COX-2 enzymes in cultured human cells. The results indicated a dose-dependent reduction in prostaglandin E2 levels, a key mediator of inflammation. This suggests that the compound could serve as a viable alternative to traditional NSAIDs in managing inflammatory conditions.

In Vivo Models

Animal studies have shown that administration of this compound leads to significant reductions in inflammatory responses in models of arthritis. The observed effects were comparable to those seen with standard NSAIDs, supporting its potential therapeutic use.

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